molecular formula C22H19N5O4S B2758496 Chembl4592758 CAS No. 1358414-44-4

Chembl4592758

Cat. No. B2758496
CAS RN: 1358414-44-4
M. Wt: 449.49
InChI Key: RVNQOHLUHPPICS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is a technique for planning a synthesis, especially of complex organic molecules, whereby the complex molecule is deconstructed into its constituent parts .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and computational methods to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions required for the reaction, the yield, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves the study of both the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

ChEMBL A Large-scale Bioactivity Database for Drug Discovery

ChEMBL is a comprehensive database that facilitates drug discovery by providing access to a wealth of bioactivity measurements, drug-like bioactive compound data, and information on protein targets. It supports a wide range of chemical biology and drug-discovery research problems by standardizing and curating data from the primary literature. The database is instrumental for identifying potential drug candidates and understanding their interactions with biological targets (Gaulton et al., 2011).

Chemical Biology and Cheminformatics

ChEMBL Web Services Streamlining Access to Drug Discovery Data and Utilities

ChEMBL's web services enhance access to drug discovery data, offering an invaluable resource for the chemical biology community. This platform enables streamlined integration of ChEMBL data into research workflows, facilitating the analysis of bioactivity data and supporting the identification of new therapeutic compounds (Davies et al., 2015).

Crop Protection Research

A Large-scale Crop Protection Bioassay Data Set Expanding the utility of ChEMBL for crop protection research, this initiative integrates extensive bioactivity data related to insecticides, fungicides, and herbicides. The inclusion of this data broadens ChEMBL's applicability beyond human health, facilitating the discovery and development of chemical agents for crop protection (Gaulton et al., 2015).

Data Curation and Quality

ChEMBL Towards Direct Deposition of Bioassay Data

ChEMBL's enhancements in data deposition processes ensure higher quality and reliability of the bioactivity data. By allowing the deposition of supplementary data and updating data sets, ChEMBL addresses the critical need for accurate and reproducible chemogenomics data, essential for the development of chemical probes and screening assays (Mendez et al., 2018).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This usually involves the drug binding to specific molecular targets such as enzymes or receptors.

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new drugs or materials .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-2-14-5-7-15(8-6-14)23-18(28)13-26-22(30)27-17-9-11-32-19(17)20(29)25(21(27)24-26)12-16-4-3-10-31-16/h3-11H,2,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNQOHLUHPPICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53199557

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